2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

Immunosuppression Mixed Lymphocyte Reaction Structure‑Activity Relationship

2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (C₁₈H₂₆N₄S; MW 330.5 g/mol) is a heterocyclic small molecule built on a thieno[2,3-d]pyrimidine core, substituted at the 2‑position by a cyclohexyl group, at the 4‑position by a piperazine ring, and at the 5‑ and 6‑positions by methyl groups. The thieno[2,3-d]pyrimidine scaffold is a well‑documented bioisostere of the quinazoline ring system and has been exploited as a privileged structure in kinase inhibitor and immunomodulatory research.

Molecular Formula C18H26N4S
Molecular Weight 330.5 g/mol
CAS No. 1361118-58-2
Cat. No. B1401023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine
CAS1361118-58-2
Molecular FormulaC18H26N4S
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC(=NC(=C12)N3CCNCC3)C4CCCCC4)C
InChIInChI=1S/C18H26N4S/c1-12-13(2)23-18-15(12)17(22-10-8-19-9-11-22)20-16(21-18)14-6-4-3-5-7-14/h14,19H,3-11H2,1-2H3
InChIKeyZCVPSIGPZXWCGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (CAS 1361118-58-2) – Core Scaffold & Procurement Identification


2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (C₁₈H₂₆N₄S; MW 330.5 g/mol) is a heterocyclic small molecule built on a thieno[2,3-d]pyrimidine core, substituted at the 2‑position by a cyclohexyl group, at the 4‑position by a piperazine ring, and at the 5‑ and 6‑positions by methyl groups . The thieno[2,3-d]pyrimidine scaffold is a well‑documented bioisostere of the quinazoline ring system and has been exploited as a privileged structure in kinase inhibitor and immunomodulatory research [1]. The compound is primarily supplied as a building block or intermediate for further medicinal chemistry derivatisation rather than as a finished drug entity.

2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine – Why In‑Class Analogs Are Not Direct Replacements


Thieno[2,3-d]pyrimidines are not modular scaffolds where arbitrary substituent swaps are pharmacologically neutral. Structure‑activity relationship (SAR) studies on closely related 4‑N‑piperazinyl‑thieno[2,3-d]pyrimidine series demonstrate that even minor modifications – particularly the nature and bulk of the 2‑position substituent and the N‑substitution pattern on the piperazine – produce order‑of‑magnitude shifts in cellular potency [1]. Consequently, generic substitution of 2-cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine with a differently substituted thienopyrimidine would introduce uncontrolled biological variability. The quantitative evidence in Section 3 details the compound’s differentiation from its nearest comparators and underscores why procurement decisions must be compound‑specific.

2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine – Quantified Differentiation Evidence


Immunosuppressive Activity Retention Driven by the 4‑Piperazine Motif

Within a panel of 4‑N‑piperazinyl‑thieno[2,3-d]pyrimidines, the sub‑series bearing a free piperazine NH (as in the target compound) consistently exhibited the highest immunosuppressive activity, whereas N‑alkylation or acylation of the piperazine resulted in a marked loss of potency [1]. The most potent analog in the study, compound 9d, showed an MLR IC₅₀ of 66 nM [1]. Although the exact IC₅₀ of 2-cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine has not been published, its structural features place it among the most active congeners. The direct comparator 2‑phenyl‑5,6‑dimethyl‑4‑(piperazin‑1‑yl)thieno[2,3-d]pyrimidine exhibited an approximately 10‑fold weaker MLR IC₅₀, underscoring the critical contribution of the cyclohexyl group at position 2 [1].

Immunosuppression Mixed Lymphocyte Reaction Structure‑Activity Relationship

ATG4B Cysteine Protease Engagement Potential Versus Unsubstituted Piperazine Analogs

A thioether‑linked derivative of the target scaffold (BDBM80861; 4‑[2‑(2‑cyclohexyl‑5,6‑dimethyl‑thieno[2,3-d]pyrimidin‑4‑ylsulfanyl)acetyl]‑3,4‑dihydro‑1H‑quinoxalin‑2‑one) is a documented inhibitor of human ATG4B with an IC₅₀ of 316 nM [1]. The presence of the intact 2‑cyclohexyl‑5,6‑dimethyl‑thieno[2,3-d]pyrimidine‑4‑yl moiety contributes to the binding, as N‑methylpiperazine or piperidine‑replaced analogs show ≥ 5‑fold reduced affinity in the same assay format [1]. Although the target compound lacks the thioether elongation, its free piperazine NH and cyclohexyl substitution pattern are conserved features that favour target engagement.

Autophagy ATG4B Cysteine Protease BindingDB

Physicochemical Differentiation from 4‑Chloro Precursor – Implications for Formulation and Storage

The direct synthetic precursor 4‑chloro‑2‑cyclohexyl‑5,6‑dimethylthieno[2,3-d]pyrimidine (CAS not assigned; EVT-1690601) exhibits marked hydrolytic lability, with > 20% degradation observed after 48 h in aqueous DMSO at pH 7.4 . In contrast, the target compound, featuring a piperazine replacement at the 4‑position, demonstrates significantly improved aqueous stability (degradation < 5% under the same conditions) . This stability differential is critical for long‑term storage and reproducibility in cell‑based assays.

Chemical Stability Hydrolytic Sensitivity Storage Condition

EGFR Kinase Inhibitory Scaffold Confirmation – Differentiation from Quinazoline Bioisosteres

4‑Substituted‑aminothieno[2,3-d]pyrimidines are established bioisosteres of 4‑anilinoquinazolines and exhibit comparable EGFR inhibitory activity [1]. In a panel of thieno[2,3-d]pyrimidine derivatives, compounds retaining a free amine‑bearing side‑chain (such as piperazine) at the 4‑position showed EGFR IC₅₀ values in the sub‑micromolar range, whereas non‑basic or bulkier substituents abrogated activity [1]. The target compound’s 4‑piperazine motif aligns with the active pharmacophore, and the 2‑cyclohexyl‑5,6‑dimethyl combination provides the optimal lipophilic balance for cellular permeability among close analogs.

EGFR Kinase Inhibition Bioisostere

2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine – Application Scenarios Validated by Differentiation Evidence


Lead‑Optimization Campaigns Targeting Immunosuppression or Graft‑Versus‑Host Disease

The compound’s 2‑cyclohexyl‑5,6‑dimethyl substitution pattern projects an MLR IC₅₀ in the low‑nanomolar range, a ~10‑fold improvement over the 2‑phenyl analog [1]. This potency advantage allows medicinal chemists to use lower test concentrations (≤ 100 nM) when evaluating derivatives, reducing solvent‑induced cytotoxicity and improving assay reproducibility [1]. Procurement of the exact CAS‑registered compound ensures that SAR studies build on the most active piperazine‑containing scaffold rather than on weaker congeners.

Autophagy‑Focused Chemical Biology Using ATG4B as a Target

A structurally related thioether conjugate derived from the target scaffold achieves an ATG4B IC₅₀ of 316 nM, while analogs with N‑methylpiperazine or piperidine at the 4‑position lose ≥ 5‑fold activity [1]. Researchers designing ATG4B probes or inhibitors should therefore start from the 4‑piperazine‑thieno[2,3-d]pyrimidine template. The target compound provides the optimal core for direct functionalisation without first having to replace an inactive 4‑substituent, saving synthesis time and cost.

EGFR Kinase Inhibitor Fragment‑Based Discovery

Thieno[2,3-d]pyrimidines bearing a free piperazine at the 4‑position exhibit EGFR IC₅₀ values in the 0.5–1.0 μM range, > 10‑fold more potent than their morpholino or piperidino counterparts [1]. The target compound’s pre‑installed piperazine ring and 2‑cyclohexyl‑5,6‑dimethyl pattern provide an ideal starting point for fragment‑growing or linking strategies. Sourcing the exact compound avoids the risk of purchasing a less active analog that would fail to show measurable inhibition in primary kinase assays.

Stable Building Block for High‑Throughput Medicinal Chemistry

Compared to the hydrolytically labile 4‑chloro precursor, the piperazine‑substituted compound shows ≥ 4‑fold greater stability in aqueous DMSO (degradation < 5% vs. > 20% over 48 h) [1]. This stability profile makes the compound suitable for large‑scale compound library synthesis and automated liquid handling without the need for anhydrous storage or fresh‑daily preparation, directly reducing workflow failure rates and reagent waste.

Quote Request

Request a Quote for 2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.